![molecular formula C7H13Cl2N3O2 B3125349 methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride CAS No. 32381-17-2](/img/structure/B3125349.png)
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
Overview
Description
“Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride” is a compound with the CAS Number: 32381-17-2 . It has a molecular weight of 242.1 . It is an alpha-amino acid ester, a histidine derivative, and a methyl ester . It is found in its solid form at room temperature .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound .Molecular Structure Analysis
The InChI code for this compound is1S/C7H11N3O2.2ClH/c1-12-7 (11)6 (8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3, (H,9,10);2*1H
. This indicates the molecular structure of the compound . Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 189-190°C .Scientific Research Applications
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride has demonstrated antifungal activity against several pathogens. Notably, it exhibits efficacy against Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .
Antifungal Properties
Medicinal Chemistry
Organic Synthesis
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
methyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYENIPKPKKMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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